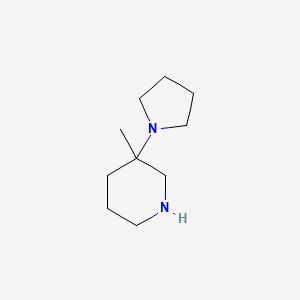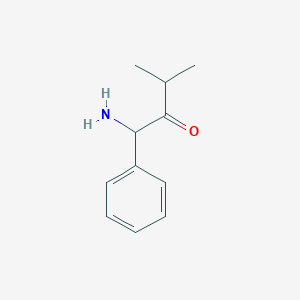![molecular formula C15H21ClO B13167931 ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a cyclopentyl group, which is further substituted with a chloromethyl group and an ethoxy group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the chloromethylation of cyclopentane using formaldehyde and hydrochloric acid to form 1-(chloromethyl)cyclopentane.
Ethoxylation: The next step is the reaction of 1-(chloromethyl)cyclopentane with ethylene oxide to introduce the ethoxy group, forming 2-[1-(chloromethyl)cyclopentyl]ethanol.
Benzylation: Finally, the compound is benzylated by reacting 2-[1-(chloromethyl)cyclopentyl]ethanol with benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group in ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives under high pressure and in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols, conducted in polar solvents like water or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, conducted in acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, conducted under high pressure.
Major Products:
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms due to its unique structure.
Biology and Medicine:
- Potential use in drug discovery and development as a scaffold for designing new pharmaceuticals.
- Studied for its biological activity and interactions with various enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mécanisme D'action
The mechanism of action of ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The presence of the chloromethyl group makes it reactive towards nucleophiles, which can lead to the formation of covalent bonds with biological molecules, altering their function.
Comparaison Avec Des Composés Similaires
({2-[1-(Hydroxymethyl)cyclopentyl]ethoxy}methyl)benzene: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
({2-[1-(Methyl)cyclopentyl]ethoxy}methyl)benzene: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness:
- The presence of the chloromethyl group in ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene makes it more reactive towards nucleophiles compared to its analogs.
- The combination of aromatic and aliphatic characteristics provides unique chemical properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H21ClO |
|---|---|
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
2-[1-(chloromethyl)cyclopentyl]ethoxymethylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-13-15(8-4-5-9-15)10-11-17-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
Clé InChI |
SDXUJQJBYSSGBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CCOCC2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)









![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)

